REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([C:15](OCC)=[O:16])=[CH:13][N:12]=[C:11]([S:20][CH3:21])[N:10]=2)=[CH:5][CH:4]=1.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([CH2:15][OH:16])=[CH:13][N:12]=[C:11]([S:20][CH3:21])[N:10]=2)=[CH:5][CH:4]=1 |f:1.2|
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Name
|
ethyl 4-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1=NC(=NC=C1C(=O)OCC)SC
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Name
|
|
Quantity
|
131 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 1.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with acetic acid
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with ethyl acetate
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Type
|
WASH
|
Details
|
the extract was washed successively with saturated aqueous sodium carbonate solution and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=NC(=NC=C1CO)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |